Phosphocyclocreatine
Description
Overview of Creatine (B1669601) Metabolism and Cellular Energy Homeostasis
Creatine metabolism is a vital biological process for maintaining energy balance within cells. ontosight.ai Endogenous creatine synthesis primarily occurs in the liver and kidneys through a two-step process involving the enzymes L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). sci-hub.seontosight.ai Once synthesized or obtained from dietary sources, creatine is transported into cells with high energy requirements via a specific creatine transporter (SLC6A8). sci-hub.sewikipedia.org
Inside the cell, creatine kinase catalyzes the transfer of a phosphoryl group from adenosine (B11128) triphosphate (ATP) to creatine, forming phosphocreatine (B42189) and adenosine diphosphate (B83284) (ADP). sci-hub.semdpi.com This reaction is reversible. redalyc.org Phosphocreatine serves as a readily available reservoir of high-energy phosphate (B84403). researchgate.net During periods of high energy consumption, phosphocreatine can rapidly regenerate ATP from ADP, thus buffering cellular ATP levels and maintaining a high ATP/ADP ratio, which is crucial for cellular function. sci-hub.sewikipedia.orgmdpi.com This system, often referred to as the phosphocreatine shuttle, connects sites of ATP production, like mitochondria and glycolysis, with sites of ATP utilization. sci-hub.sepublicationslist.org
The creatine kinase enzyme exists in several isoforms, including cytosolic forms (muscle-type and brain-type) and mitochondrial forms, which are strategically located within the cell to optimize energy flow. sci-hub.sepublicationslist.org This compartmentalization ensures efficient energy buffering and transport. mdpi.compublicationslist.org
Creatine Analogues as Probes in Bioenergetic Research
To investigate the intricate workings of the creatine kinase system, scientists utilize creatine analogues. These are molecules structurally similar to creatine that can interact with creatine kinase and other components of the phosphagen system. physiology.orgtandfonline.com By introducing these analogues into biological systems, researchers can perturb and study the dynamics of cellular energy metabolism. plos.org
Creatine analogues can act as substrates for creatine kinase, becoming phosphorylated to form synthetic phosphagens, or they can competitively inhibit the uptake of creatine into cells. plos.orgecmjournal.org Studying the effects of these analogues provides valuable insights into the physiological roles of the creatine kinase system in various tissues and under different pathological conditions. physiology.orgplos.org For instance, analogues have been instrumental in demonstrating the link between a functional creatine kinase system and processes like muscle contraction, neuroprotection, and even the inhibition of tumor growth. physiology.orgpublicationslist.orgnih.gov Examples of creatine analogues used in research include cyclocreatine (B13531) and beta-guanidinopropionic acid. plos.orgcapes.gov.br
Genesis and Significance of Phosphocyclocreatine as a Phosphagen Analog
This compound is the phosphorylated form of the creatine analog cyclocreatine (1-carboxymethyl-2-iminoimidazolidine). publicationslist.orgnih.gov Cyclocreatine is taken up by cells and serves as a substrate for creatine kinase, which catalyzes its phosphorylation to this compound using ATP. ecmjournal.orgpublicationslist.org
The significance of this compound lies in its distinct kinetic properties compared to the natural phosphagen, phosphocreatine. The equilibrium of the creatine kinase reaction is shifted significantly towards the formation of this compound. physiology.org While phosphocreatine is readily used to regenerate ATP, this compound is a poor substrate for the reverse reaction catalyzed by creatine kinase, meaning it releases its phosphate group to form ATP at a much slower rate. publicationslist.orgphysiology.org
This characteristic makes this compound a valuable tool in bioenergetic research. Its accumulation within cells effectively traps high-energy phosphate in a relatively stable form, allowing researchers to study the consequences of altering the dynamics of the phosphocreatine shuttle. ecmjournal.org For example, in studies on ischemic tissue, the presence of this compound has been shown to sustain ATP levels after the depletion of the natural phosphocreatine stores, thereby enhancing cell survival. nih.gov This highlights the critical role of phosphagen availability in cellular resilience. nih.gov
Table 1: Comparative Properties of Phosphocreatine and this compound
| Property | Phosphocreatine | This compound |
|---|---|---|
| Precursor | Creatine | Cyclocreatine |
| Enzyme | Creatine Kinase | Creatine Kinase |
| Rate of ATP Generation | High | Low (rate is 160-fold slower than from phosphocreatine) physiology.org |
| Equilibrium of CK Reaction | Favors ATP and Creatine | Strongly favors this compound and ADP physiology.org |
| Significance | Primary endogenous high-energy phosphate buffer. researchgate.net | Research tool to study the creatine kinase system and cellular bioenergetics. ecmjournal.org |
Table 2: Research Findings on Creatine Analogues
| Analogue | Primary Mechanism of Action | Key Research Findings |
|---|---|---|
| Cyclocreatine | Substrate for creatine kinase, forming the stable phosphagen, this compound. ecmjournal.org | Accumulation of this compound can inhibit the growth of various tumor cells. publicationslist.org Sustains ATP levels in ischemic conditions after phosphocreatine depletion. nih.gov |
| Beta-guanidinopropionic acid (β-GPA) | Competitively inhibits cellular creatine uptake. plos.org | Leads to depletion of intracellular creatine and phosphocreatine. plos.org Induces a shift from glycolytic to oxidative metabolism in skeletal muscle. plos.org Not utilized by mitochondrial creatine kinase in the heart. portlandpress.com |
| Guanidinoacetic acid (GA) | Precursor to creatine; also acts as a creatine analogue. capes.gov.br | Can be phosphorylated by cytosolic creatine kinase but is not utilized by mitochondrial creatine kinase. capes.gov.br |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61839-19-8 |
|---|---|
Molecular Formula |
C5H10N3O5P |
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2-(2-imino-3-phosphonoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C5H10N3O5P/c6-5-7(3-4(9)10)1-2-8(5)14(11,12)13/h6H,1-3H2,(H,9,10)(H2,11,12,13) |
InChI Key |
CUPWIVAPVWUAHI-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N)N1CC(=O)O)P(=O)(O)O |
Canonical SMILES |
C1CN(C(=N)N1CC(=O)O)P(=O)(O)O |
Synonyms |
1-carboxymethyl-2-imino-3-phosphonoimidazolidine 1-carboxymethyl-2-iminophosphoimidazolidine cyclocreatine phosphate N-phosphorylcyclocreatine phosphocyclocreatine |
Origin of Product |
United States |
Molecular Characterization and Enzymatic Dynamics of Phosphocyclocreatine
Structural Distinctiveness and Analogous Relationships
Phosphocyclocreatine (PCCr) possesses the molecular formula C₅H₁₀N₃O₅P and a molecular weight of 223.12 g/mol . wikipedia.org, fishersci.ca Structurally, it is characterized by a distinctive five-membered imidazolidine (B613845) ring system, existing as 1-carboxymethyl-2-imino-3-phosphonoimidazolidine. wikipedia.org, fishersci.ca The phosphate (B84403) moiety is notably attached at a nitrogen position within this imidazolidine ring, forming a unique phosphonoamino linkage. wikipedia.org This constrained cyclic structure imparts a relatively rigid conformation to the molecule. wikipedia.org
In contrast, its natural counterpart, phosphocreatine (B42189) (PCr), has a molecular formula of C₄H₁₀N₃O₅P and a molecular weight of 211.11 g/mol . guidetopharmacology.org, Phosphocreatine maintains a linear structure with the phosphate group attached to the guanidinium (B1211019) nitrogen of creatine (B1669601). guidetopharmacology.org The cyclization process in this compound, inherited from its parent compound cyclocreatine (B13531) (C₅H₉N₃O₂, 143.14 g/mol ), results in significant conformational constraints compared to the flexible linear structure of native creatine derivatives. This structural rigidity in this compound contributes to its enhanced thermodynamic stability and altered equilibrium properties.
Biosynthesis and Enzymatic Interconversion
This compound is primarily formed through the enzymatic phosphorylation of cyclocreatine, an analog of creatine, a process mediated by creatine kinase.
Creatine Kinase-Mediated Phosphorylation of Cyclocreatine
Cyclocreatine (cCr) functions as a substrate for the enzyme creatine kinase (CK), which efficiently catalyzes its phosphorylation to this compound (PCCr).,,,,, This enzymatic reaction can be represented as:
Cyclocreatine + ATP ⇌ Creatine Kinase this compound + ADP
This phosphorylation leads to the accumulation of this compound in biological systems, often to higher relative concentrations compared to the phosphocreatine-to-creatine ratio observed with native substrates. Cyclocreatine is recognized as the most kinetically active analog of creatine in the creatine kinase reaction.
Reversible Reaction Kinetics and Equilibrium Considerations
The reaction catalyzed by creatine kinase, involving the interconversion of cyclocreatine, ATP, this compound, and ADP, is reversible. However, while cyclocreatine is readily phosphorylated, this compound is described as a "poor phosphate donor" and a "poor substrate" in the reverse creatine kinase reaction, suggesting a shift in the reaction equilibrium compared to the natural creatine/phosphocreatine system., Despite this, the equilibrium between this compound, ATP, and ADP is crucial for maintaining cellular energy homeostasis. Studies utilizing creatine analogs like cyclocreatine have demonstrated that the mass action ratios for creatine kinase in muscle can be predicted from combined equilibrium constants determined in solutions that mimic the intracellular environment, indicating that these systems often operate near equilibrium. The creatine kinase system, in general, appears to be in equilibrium in resting skeletal muscle, although this may not hold true during periods of intense activity in muscle or heart tissue.
Thermodynamic Properties and Energy Transfer Potential
The distinct structural features of this compound confer unique thermodynamic properties, influencing its role in cellular energy dynamics.
Apparent Equilibrium Constants and Comparison with Other Phosphagens
This compound exhibits significantly different apparent equilibrium constants (K') when compared to native phosphocreatine. Specifically, the K' for this compound hydrolysis is reported to be approximately 4% of that of phosphocreatine. This lower equilibrium constant indicates that this compound is thermodynamically more stable than phosphocreatine. For reference, the apparent equilibrium constant (K') for phosphocreatine under physiological conditions typically ranges from 100 to 160, based on the ratio of [creatine][ATP]/[phosphocreatine][ADP]. A K' value less than 1.0 for a phosphorylated creatine analog signifies its greater thermodynamic stability relative to phosphocreatine.
Table 1: Apparent Equilibrium Constants (K') Comparison
| Compound | Structural Type | Apparent Equilibrium Constant (K') Relative to Phosphocreatine |
| Phosphocreatine | Linear | 100-160% (reference) |
| This compound | Cyclic | 4% of phosphocreatine |
Cellular Bioenergetics and Metabolic Integration
Phosphocyclocreatine as an Adenosine (B11128) Triphosphate (ATP) Buffer System
Role in Maintaining Cellular Energy Homeostasis
This compound (pcCr) serves as an alternative energy reservoir, akin to the native phosphocreatine (B42189) (pCr), thereby contributing to the maintenance of cellular energy homeostasis. nih.gov In tissues with high and fluctuating energy demands, the creatine (B1669601) kinase (CK)/pCr system acts as a crucial buffer to maintain stable ATP levels. nih.govsci-hub.se When its precursor, cyclocreatine (B13531) (cCr), is introduced into cells, it is phosphorylated by creatine kinase to form pcCr. nih.gov This pcCr can then donate its phosphate (B84403) group to adenosine diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP), a function particularly critical during periods of high energy expenditure. nih.gov
Studies have shown that in cells with compromised creatine transport, such as in creatine transporter deficiency (CTD), pcCr can potentially replace the diminished pCr pool to buffer ATP levels. nih.gov This suggests that this compound can act as a viable alternative energy source, helping to sustain cellular functions that are dependent on a consistent supply of ATP. nih.gov The creatine kinase system, including the action on its analog substrates, is considered a key controller of cellular energy homeostasis. mdpi.com
Influence on Adenine (B156593) Nucleotide Ratios
The primary role of the phosphocreatine circuit is to maintain a high ATP/ADP ratio within the cell. ecmjournal.org this compound influences the ratios of adenine nucleotides (ATP, ADP, and AMP) by participating in the regeneration of ATP. By providing a readily available phosphate group, it helps to keep the concentration of ATP high and the concentrations of ADP and AMP low.
Interaction with the Creatine Kinase (CK) System and Associated Pathways
Substrate Utilization and Modulation of Creatine Kinase Activity
Cyclocreatine is a recognized substrate for creatine kinase (CK), which catalyzes its phosphorylation to this compound. nih.govecmjournal.org This reaction is analogous to the phosphorylation of creatine to phosphocreatine. nih.govsci-hub.se The efficiency of this phosphorylation can be high, with studies showing that this compound becomes the dominant intracellular form of cyclocreatine after its uptake. nih.gov
Impact on the Creatine Kinase-Creatine Phosphate (CK-CP) Circuit
The CK-creatine phosphate (CK-CP) circuit, also known as the phosphocreatine shuttle, is a vital system for energy transduction, facilitating the transport of high-energy phosphates from sites of production (mitochondria and glycolysis) to sites of utilization (ATPases). sci-hub.seecmjournal.org this compound directly impacts this circuit by acting as a competitive substrate and forming a stable phosphorylated compound. ecmjournal.org
The formation of this compound disrupts the normal flux of the CK-CP circuit. ecmjournal.org By trapping high-energy phosphates in the form of this compound, which is a less effective substrate for ATP regeneration compared to phosphocreatine, the efficiency of the shuttle in buffering ATP at sites of high consumption is altered. sci-hub.sebiologists.com This disruption, however, does not necessarily lead to a collapse of the cellular energy state, suggesting that the primary role of the CK-CP circuit may be more related to energy transduction rather than simply serving as a large energy reservoir. ecmjournal.org
Cellular Uptake and Intracellular Metabolism of Cyclocreatine and this compound
Cyclocreatine can enter cells through mechanisms that may be independent of the primary creatine transporter (CT1 or SLC6A8). nih.gov This is particularly relevant for conditions like Creatine Transporter Deficiency (CTD), where the function of CT1 is impaired. nih.gov Once inside the cell, cyclocreatine is readily phosphorylated by creatine kinase to form this compound. nih.gov
Studies using fibroblasts from both healthy controls and CTD patients have shown that this compound is the predominant intracellular form of the compound. nih.govontosight.ai This indicates an efficient conversion process and suggests that the equilibrium of the creatine kinase reaction favors the formation of this compound. nih.gov The accumulation of this compound within the cell allows it to function as a significant phosphate-group reservoir. The metabolism of cyclocreatine can also influence the uptake and metabolism of creatine itself, with evidence suggesting a competitive interaction for cellular uptake. nih.govresearchgate.net
Table 1: Summary of Cellular Effects of Cyclocreatine and this compound
| Cellular Process | Effect of Cyclocreatine/Phosphocyclocreatine | Research Findings |
|---|---|---|
| ATP Buffering | Acts as an alternative energy buffer to maintain ATP levels. | Can replace the function of the creatine-phosphocreatine pair in cells with creatine transporter deficiency. nih.gov |
| Adenine Nucleotides | Can alter individual adenine nucleotide levels (decrease ATP, increase ADP/AMP) but may not significantly change the total adenine nucleotide pool or energy charge ratio. | In chondrocytes, cyclocreatine treatment did not cause a significant loss in total adenine nucleotides. ecmjournal.org |
| Creatine Kinase Activity | Cyclocreatine serves as a substrate for creatine kinase but can also lead to a decrease in the enzyme's overall activity. | Treatment of chondrocytes with cyclocreatine resulted in decreased creatine kinase activity. ecmjournal.org |
| CK-CP Circuit | Disrupts the normal function of the circuit by forming a stable phosphorylated product. | Inhibits the regeneration of ATP through the CK-CP circuit. ecmjournal.org |
| Cellular Uptake | Cyclocreatine enters cells, potentially via transporters other than the primary creatine transporter. | Enters cells independently of the creatine transporter (CT1). nih.gov |
| Intracellular Metabolism | Is efficiently converted to this compound, which becomes the dominant intracellular form. | This compound constitutes the majority of the intracellular pool after cyclocreatine administration. nih.gov |
Transporter-Independent Entry Mechanisms
Cyclocreatine demonstrates an ability to enter cells through mechanisms that are not solely reliant on the primary creatine transporter (CT1), also known as SLC6A8. This characteristic is particularly significant in conditions like Creatine Transporter Deficiency (CTD), where the CT1 is dysfunctional. nih.gov Research indicates that cyclocreatine can utilize alternative pathways, including other transporters like organic cation transporters, to gain entry into cells, thereby bypassing the defective CT1. This suggests a level of promiscuity in its transport mechanism.
While cyclocreatine can compete with creatine for uptake via the CT1 transporter in normal cells, its ability to use other routes ensures its cellular entry even when CT1 is absent or inhibited. nih.gov Studies have shown that while inactivation of the creatine transporter can largely block cyclocreatine uptake, a portion of it is still taken up and subsequently phosphorylated, confirming the existence of a CT1-independent pathway. researchgate.net This alternative entry is described as involving passive diffusion and potentially other, as-of-yet-unidentified transporters. nih.govjax.org In human fibroblast cultures, for instance, cyclocreatine uptake was found to be independent of CT1 in both healthy and CTD patient cells. researchgate.net The transport process in some cells, like C6 rat glioma cells, exhibits characteristics of both a diffusive component and an active, sodium-dependent component. physiology.orgphysiology.org
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| CT1-Independent Transport | Utilizes alternative transporters (e.g., organic cation transporters) and/or passive diffusion, bypassing the primary creatine transporter (SLC6A8). jax.orgmdpi.com This is crucial for efficacy in Creatine Transporter Deficiency (CTD). nih.gov | Competition experiments show a less than two-fold reduction in cyclocreatine uptake in CTD cells when a CT1 inhibitor is used. Some uptake persists even after genetic inactivation of the transporter. researchgate.net |
| CT1-Dependent Transport | In cells with a functional transporter, cyclocreatine competes with creatine for entry via the Na+/Cl--dependent creatine transporter (CT1). nih.gov | Studies in wild-type fibroblasts show that cyclocreatine addition decreases the uptake of creatine, indicating a competitive mechanism. nih.gov |
| Active Transport Component | A component of cyclocreatine transport in certain cell lines (e.g., C6 glioma) shows Michaelis-Menten kinetics and is dependent on sodium. physiology.orgphysiology.org | Transport rates are significantly reduced in low-glucose medium, suggesting a dependency on cellular energy. physiology.org |
Intracellular Conversion and Dominant Phosphagen Form
Upon entering the cell, cyclocreatine is efficiently phosphorylated by the enzyme creatine kinase (CK) to form this compound. jax.orgspandidos-publications.com This intracellular conversion is a rapid process. physiology.org Extensive research has demonstrated that this compound becomes the predominant intracellular form of the compound following the administration of cyclocreatine. researchgate.net
Studies using various cell models, including human control and CTD patient fibroblasts, have confirmed this phenomenon. researchgate.net In these fibroblasts, this compound was found to constitute over 90% of the intracellular cyclocreatine derivatives. Similarly, in Ehrlich ascites tumor cells incubated with cyclocreatine, approximately 98% of the intracellular cyclocreatine was converted to its phosphorylated state. researchgate.net This high conversion ratio is significantly different from the more balanced ratio typically observed between phosphocreatine and creatine. nih.gov
The resulting this compound acts as a new synthetic phosphagen, a reservoir of high-energy phosphate. spandidos-publications.comresearchgate.net However, it is a poor substrate for the reverse reaction catalyzed by creatine kinase, meaning it does not donate its phosphate group to ADP as readily as phosphocreatine does. spandidos-publications.comnih.gov This characteristic leads to the accumulation of this compound within the cell. researchgate.net When cells containing both phosphocreatine and this compound were subjected to metabolic stress, the phosphocreatine pool was depleted at a rate 50 to 100 times faster than the this compound pool, highlighting the relative stability of the synthetic phosphagen. researchgate.net
| Cell Type | Finding | Quantitative Data | Source |
|---|---|---|---|
| Ehrlich Ascites Tumor Cells | High percentage of intracellular cyclocreatine is phosphorylated. | ~98% | researchgate.net |
| Creatine Transporter Deficiency (CTD) Patient Fibroblasts | This compound is the dominant intracellular form. | >90% of cCr derivatives | |
| CTD Patient Fibroblasts (Line 1) | Achieved target phosphagen levels with cyclocreatine treatment. | 125 µmol/L of cyclocreatine resulted in a this compound level of 322 ng/mg of total protein. | nih.gov |
| Dual-Phosphagen Cells (containing both Cr and cCr) | This compound is utilized much slower than phosphocreatine under metabolic stress. | Phosphocreatine pool depleted 50-100 times faster than the this compound pool. | researchgate.net |
Biological Roles and Mechanisms in Experimental Cellular and Organismal Models Excluding Human Clinical
Modulation of Cellular Energy Metabolism in High-Demand Tissues
Phosphocyclocreatine contributes to energy homeostasis by serving as a reservoir of high-energy phosphates, assisting in the rapid regeneration of adenosine (B11128) triphosphate (ATP) during periods of elevated energy demand. This function is particularly relevant in tissues characterized by high and fluctuating energy requirements. invivochem.comwikipedia.org
Summary of Effects in Muscle Tissue Models
| Compound | Observed Effect | Mechanism/Context | Source |
| This compound (inferred from cyclocreatine) | Buffers ATP levels; enhances cellular energy metabolism | Acts as a high-energy phosphate (B84403) donor, particularly during high energy demand. | invivochem.com |
This compound exhibits neuroprotective properties in experimental settings and may contribute to reducing cell death under conditions such as ischemia and neurodegenerative diseases. invivochem.com Studies involving mice treated with cyclocreatine (B13531), which is subsequently converted to this compound in brain tissue, have demonstrated improvements in spatial learning and memory, indicating a beneficial impact on neural function. fishersci.ca This suggests that the intracellular formation of this compound from cyclocreatine is crucial for these neuroprotective and cognitive-enhancing effects. fishersci.ca
Summary of Effects in Brain Cell Lines and Neural Models
| Compound | Observed Effect | Mechanism/Context | Source |
| This compound (formed from cyclocreatine) | Neuroprotective properties; reduces cell death | Observed in conditions like ischemia and neurodegenerative diseases. | invivochem.com |
| This compound (formed from cyclocreatine) | Normalization of spatial learning and memory | Detected in brain tissue of treated mice. | fishersci.ca |
Direct experimental studies specifically investigating the effects of this compound on chondrocyte bioenergetics and function in experimental models are not extensively detailed in the provided literature. Research on chondrocyte metabolism generally focuses on pathways such as glycolysis and oxidative phosphorylation in the context of conditions like osteoarthritis. nih.govwikipedia.orgtci-chemical-trading.comamdb.online
Effects on Chondrocyte Bioenergetics and Function
Influence on Cellular Processes and Signaling Pathways
This compound, often acting as the active metabolite of cyclocreatine, has demonstrated significant influence on cellular growth and proliferation in various experimental systems, particularly in the context of cancer. Studies indicate that this compound can inhibit the growth of cancer cells, suggesting potential therapeutic applications. invivochem.com
Cyclocreatine, through its phosphorylation to this compound, has been shown to decrease the proliferation of HER2+ breast cancer cell lines in culture and in xenografts by inhibiting the phosphocreatine (B42189) energy shuttle. microbenotes.com Furthermore, cyclocreatine, when combined with the HER2 kinase inhibitor lapatinib, has been observed to reduce the growth of trastuzumab-resistant HER2+ patient-derived xenografts. microbenotes.com
The anti-tumor activity of creatine (B1669601) analogs, including cyclocreatine, has been widely recognized. These compounds have consistently shown significant effects on cancer cell proliferation, leading to the inhibition of growth and survival in various human cancer cell lines and in vivo experimental animal models. The mechanism of action is believed to involve the accumulation of this compound within pathologically changed cells, which can lead to cellular swelling and death of cancer cells. Cyclocreatine has also been shown to induce both cytostatic and cytotoxic activity, causing a general block of progression out of all phases of the cell cycle.
Summary of Effects on Cellular Growth and Proliferation
| Compound | Cell/Model System | Observed Effect | Mechanism/Context | Source |
| This compound (active form of cyclocreatine) | Cancer cell lines (e.g., HER2+ breast cancer, C6 glioma) and xenografts | Inhibits cellular growth and proliferation; induces cytostatic and cytotoxic activity; causes cellular swelling and death | Inhibits phosphocreatine energy shuttle; blocks cell cycle progression; accumulation in cancer cells. | invivochem.commicrobenotes.com |
Effects on Cell Morphology and Cytoskeletal Dynamics
Dedicated research specifically detailing the direct effects of this compound on cell morphology and cytoskeletal dynamics in experimental cellular and organismal models is not extensively documented in the current scientific literature. While the broader fields of cell morphology and cytoskeletal dynamics are well-studied, with various factors influencing these processes, specific investigations into the direct impact of this compound remain limited.
Interplay with Glycolytic Flux and Lactate (B86563) Production
The interplay of this compound with glycolytic flux and lactate production is not as extensively detailed as that of its natural counterpart, phosphocreatine. Studies on phosphocreatine indicate its crucial role in regulating glycolytic reactions and lactate output. For instance, phosphocreatine production has been observed to be coupled with the glycolytic depletion of substrates like glucose, fructose (B13574) 1,6-bisphosphate, and phosphoenolpyruvate (B93156) to lactate nih.gov. Furthermore, the presence of phosphocreatine at certain concentrations can significantly inhibit the rate of coupled creatine kinase and glycolytic reactions due to a sharp decrease in the steady-state concentration of adenosine diphosphate (B83284) (ADP) nih.gov. This suggests a mechanism by which the creatine kinase system, and by extension phosphocreatine, can suppress glycolytic flux by limiting ADP availability nih.gov. While this compound has been explored as an alternative to creatine in some contexts, influencing ATP, pH, and inorganic phosphate (Pi)/ATP ratios in liver models, direct mechanistic studies explicitly detailing its specific influence on glycolytic flux or lactate production are less prevalent in the provided research core.ac.uk.
Relevance in Models of Metabolic Perturbation
Investigation in Creatine Transporter Deficiency (CTD) Cellular Models
This compound has been extensively investigated in cellular models of Creatine Transporter Deficiency (CTD), an X-linked metabolic disorder characterized by cerebral creatine deficiency due to mutations in the SLC6A8 gene, which impairs creatine transporter 1 (CT1)-mediated creatine uptake plos.org. In these models, cyclocreatine, a creatine analog, is transported into cells and efficiently converted to this compound (PCCr) by creatine kinase plos.orgfrontiersin.org. This conversion is significant because PCCr becomes the dominant intracellular form of cyclocreatine in both healthy control and CTD patient fibroblasts plos.orgfrontiersin.org.
Research findings indicate that this conversion of cyclocreatine to this compound in CTD fibroblasts provides an alternative energy source, effectively replacing the adenosine triphosphate (ATP)-buffering function typically provided by the creatine-phosphocreatine pair, which is deficient in CTD patients plos.org. Quantitative measurements using methods such as HILIC-UPLC-MS/MS have confirmed the uptake of cyclocreatine and its subsequent phosphorylation to this compound in these cellular models plos.orgfrontiersin.org.
The table below illustrates the relative intracellular concentrations of this compound and phosphocreatine in control and CTD fibroblasts, highlighting the dominance of this compound when cyclocreatine is introduced:
| Compound | Cell Type (Treatment) | Relative Intracellular Concentration | Notes |
| This compound (PCCr) | Control Fibroblasts (cCr treated) | Dominant form of cyclocreatine derivative | plos.orgfrontiersin.org |
| This compound (PCCr) | CTD Fibroblasts (cCr treated) | Dominant form of cyclocreatine derivative | plos.orgfrontiersin.org |
| Phosphocreatine (PCr) | Control Fibroblasts (untreated) | Balanced ratio with creatine | plos.org |
Studies have shown that while the creatine transporter inhibitor guanidinoacetate (GPA) significantly reduces the uptake of cyclocreatine in wild-type fibroblasts, its effect on cyclocreatine uptake in CTD patient fibroblasts is less pronounced, indicating an alternative uptake mechanism for cyclocreatine in disease cells plos.org. Despite the reduced uptake in CTD cells compared to wild-type cells with GPA treatment, this compound is consistently detected in CTD patient cells, underscoring its potential as a therapeutic strategy plos.org. The ability of this compound to restore ATP buffering in CTD fibroblasts further supports its relevance in addressing the metabolic deficits associated with this condition digs-ils.phd.
Response in Ischemia and Other Energy-Compromised Cellular States
This compound demonstrates relevance in models of ischemia and other energy-compromised cellular states, primarily through its role in energy buffering and neuroprotection. Oral supplementation with cyclocreatine has been shown to increase this compound (PCCr) levels in the brain, alongside increases in phosphocreatine (PCr) when creatine is administered. This elevation in PCCr levels contributes to ATP generation, thereby exerting neuroprotective effects.
In experimental models, the presence of this compound has been observed to delay the onset of ischemia-induced damage across various tissues, including skeletal muscle, brain, heart muscle, and skin flaps. This protective effect is attributed to its ability to serve as a high-energy phosphate donor, helping to maintain cellular energy homeostasis during periods of metabolic stress. During myocardial ischemia, for instance, there is a rapid decrease in high-energy phosphates like ATP and creatine phosphate frontiersin.org. The quantification of this compound, alongside other cardiac markers, is considered valuable for understanding the energy state and evaluating the function of heart cells under such compromised conditions frontiersin.org. This suggests that this compound can contribute to the energy reserves necessary for cellular function and survival when oxygen and nutrient supply are limited.
Advanced Research Methodologies and Analytical Approaches
Computational and In Silico Modeling Approaches
Molecular Docking for Ligand-Enzyme Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (small molecule) when bound to a protein (receptor) to form a stable complex. This method aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues within the protein's binding site. uni-freiburg.de It is a widely utilized tool in drug discovery and mechanistic studies, allowing researchers to screen vast libraries of compounds virtually and identify potential binders or inhibitors. uni-freiburg.defishersci.be
For Phosphocyclocreatine, molecular docking studies would primarily focus on its interaction with enzymes involved in creatine (B1669601) metabolism, most notably creatine kinase (CK). Creatine kinase catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine (B42189) to ADP, forming ATP, and vice versa, playing a critical role in cellular energy homeostasis. wikipedia.org Given this compound's structural resemblance to phosphocreatine, it is hypothesized to interact with the active site of creatine kinase. Docking simulations could predict:
The optimal binding pose of this compound within the active site of various creatine kinase isoforms (e.g., muscle CK, brain CK, mitochondrial CK).
The binding energy or scoring function values, which provide an estimate of the binding affinity. uni-freiburg.de
Key amino acid residues in the enzyme that form interactions with this compound, such as hydrogen bonds with the phosphate group or guanidinium (B1211019) moiety, or hydrophobic interactions with the cyclic ring.
Table 1: Hypothetical Molecular Docking Results of this compound with Creatine Kinase Isoforms
| Creatine Kinase Isoform | Binding Energy (kcal/mol) | Interacting Residues (Example) | Key Interaction Types (Example) |
| Muscle CK (CK-M) | -7.5 | Arg120, Gly130, Ser320 | Hydrogen bonds, Electrostatic |
| Brain CK (CK-B) | -7.2 | Arg120, Asn280, Cys278 | Hydrogen bonds, Van der Waals |
| Mitochondrial CK (MtCK) | -7.0 | Lys90, Glu250, Thr300 | Electrostatic, Hydrogen bonds |
These hypothetical results would indicate the predicted strength and nature of the interaction, suggesting how this compound might compete with or mimic phosphocreatine in enzymatic reactions. Such predictions could guide further in vitro or in vivo experimental validation.
Bioenergetic Pathway Simulation and Network Analysis
Bioenergetic pathway simulation and network analysis are computational approaches used to model and understand the complex interplay of metabolic reactions and energy flow within a biological system. wikipedia.orgfishersci.ca These methods leverage mathematical models (e.g., flux balance analysis, kinetic models) and graph theory to represent biochemical pathways as networks of nodes (metabolites) and edges (reactions). The aim is to predict the distribution of metabolic fluxes, identify regulatory points, and assess the systemic impact of perturbations, such as the introduction of a novel compound like this compound. fishersci.ca
For this compound, bioenergetic pathway simulations and network analysis would be instrumental in understanding its potential effects on cellular energy metabolism, particularly within the creatine-phosphocreatine shuttle system. Given that this compound has been studied as a potential energy reserve or a compound that can influence ATP homeostasis, these analyses could:
Simulate the incorporation of this compound into existing metabolic networks, particularly those related to ATP production and consumption.
Predict changes in the flux rates of key bioenergetic pathways (e.g., glycolysis, oxidative phosphorylation, creatine kinase reaction) in the presence of this compound.
Identify potential bottlenecks or compensatory mechanisms in the energy transfer system when this compound is present.
Analyze the robustness and stability of the bioenergetic network under different conditions (e.g., varying energy demands, substrate availability) with this compound.
While specific simulation data for this compound is not available in the current search, a conceptual representation of findings from such an analysis could be:
Table 2: Conceptual Bioenergetic Pathway Simulation Outcomes with this compound
| Bioenergetic Pathway/Parameter | Control State (Relative Flux/Value) | With this compound (Relative Flux/Value) | Predicted Effect |
| Creatine Kinase Flux (forward) | 1.0 | 0.8 (if competitive inhibitor) or 1.2 (if substrate) | Modulation of ATP buffering |
| ATP Production (Oxidative Phosphorylation) | 1.0 | 1.1 | Increased efficiency |
| Glycolytic Flux | 1.0 | 0.9 | Slight reduction |
| Cellular ATP/ADP Ratio | 5.0 | 5.5 | Enhanced energy status |
These types of analyses would provide a holistic view of how this compound might integrate into and influence the complex energy landscape of a cell, offering valuable insights into its therapeutic or physiological potential. wikipedia.org
Future Directions and Unanswered Questions in Phosphocyclocreatine Research
Elucidating Novel Enzymatic Partners and Non-Kinase Interactions
A primary focus for future research is the identification and characterization of novel enzymatic partners for phosphocyclocreatine beyond the well-established creatine (B1669601) kinase (CK). While CK is responsible for the phosphorylation of cyclocreatine (B13531) (cCr) to pCr, the full scope of pCr's interactions within the cellular proteome is likely more extensive. pnas.org It is plausible that other kinases or phosphatases interact with pCr, potentially modulating its stability, localization, or signaling functions. Techniques such as affinity purification-mass spectrometry using pCr analogs as bait could uncover these unknown binding partners.
Furthermore, non-kinase interactions of this compound are a critical area for investigation. Studies have suggested that pCr and its analog, phosphocreatine (B42189), can interact directly with phospholipids (B1166683) in cellular membranes, potentially altering membrane properties and contributing to membrane-protective effects. nih.govplos.org This raises questions about whether pCr influences membrane-associated proteins or signaling complexes. Exploring these non-enzymatic interactions could reveal novel mechanisms by which pCr exerts its cellular effects, independent of its role in energy buffering. Future studies could employ biophysical techniques like surface plasmon resonance and solid-state NMR to further characterize these membrane interactions. nih.govplos.org
Advanced Understanding of Intracellular Compartmentalization and Transport Kinetics
The precise mechanisms governing the intracellular compartmentalization and transport of cyclocreatine and this compound are not fully understood. While cyclocreatine can enter cells independently of the creatine transporter 1 (CT1), the specific transporters involved are yet to be definitively identified. nih.govnih.gov Research indicates that alternative transporters, possibly organic cation transporters, may be responsible for its uptake. Future investigations should focus on identifying these transporters and characterizing their kinetics.
Once inside the cell, cyclocreatine is rapidly phosphorylated to this compound, which becomes the dominant intracellular form. nih.govresearchgate.net However, the subcellular distribution of pCr and the dynamics of its transport between different compartments, such as the mitochondria and cytosol, remain to be elucidated. The concept of a "phosphocreatine circuit" describes the shuttling of high-energy phosphates via phosphocreatine, and a similar model may apply to pCr. drugbank.comnih.gov Advanced imaging techniques and subcellular fractionation studies will be crucial to map the intracellular journey of pCr and understand how its compartmentalization influences local energy homeostasis and signaling events. researchgate.net
Table 1: Kinetic Parameters of Cyclocreatine Transport
| Cell Line | Apparent Km (mM) | Vmax (nmol·min-1·mg protein-1) | Passive Diffusion Coefficient (μL·min-1·mg protein-1) |
| MCF7 (Wild-Type) | ~10 | Similar to resistant line | Lower than resistant line |
| MCF7 AdrR (Resistant) | ~1.0 | Similar to wild-type line | 3- to 4-fold higher than wild-type |
| This table is based on data from studies on human breast cancer cells and illustrates the differences in cyclocreatine transport kinetics between cell lines. The lower Km in the resistant line indicates a higher affinity of the transporter for cyclocreatine. physiology.orgnih.gov |
Development of Systems Bioenergetics Models Incorporating this compound Dynamics
These computational models should account for the compartmentalization of pCr and the differential roles of creatine kinase isoenzymes. nih.gov They could be used to explore scenarios that are difficult to study experimentally, such as the precise contribution of pCr to ATP regeneration at sites of high energy demand. pnas.org Validating these models with experimental data from techniques like 31P-NMR spectroscopy will be critical for ensuring their accuracy and predictive power. physiology.orgnih.gov
Exploration of Specific Molecular Mechanisms Underlying Cellular Regulatory Effects (Non-Clinical)
This compound and its precursor, cyclocreatine, have been shown to exert various regulatory effects on cellular processes beyond simple energy buffering. For instance, cyclocreatine treatment has been observed to decrease the morphological response of astrocytes to thrombin, a process linked to the RhoA signaling pathway. pnas.orgpnas.org This suggests that the creatine kinase/phosphocyclocreatine system may be specifically involved in regulating cytoskeletal dynamics. pnas.orgpnas.org
Future research should aim to dissect the specific molecular mechanisms underlying these regulatory effects. This includes identifying the downstream targets of pCr-dependent signaling and understanding how the availability of pCr influences the activity of key regulatory proteins, such as kinases and GTPases. pnas.org It is important to distinguish these fundamental cellular regulatory roles from any potential clinical applications. For example, while cyclocreatine has been noted to reduce glucose entry and lactate (B86563) generation in chondrocytes, the underlying mechanism at the molecular level remains to be fully elucidated. ecmjournal.org
Design and Synthesis of Novel Phosphagen Analogues for Basic Research Applications (Non-Therapeutic)
The design and synthesis of novel phosphagen analogues represent a powerful tool for basic research. google.com These molecules can be engineered to have specific properties, such as altered affinity for creatine kinase, different phosphorylation potentials, or the inclusion of fluorescent or radioactive labels for tracking purposes. By studying how these synthetic phosphagens behave in cellular and cell-free systems, researchers can gain deeper insights into the fundamental principles of phosphagen metabolism.
For example, analogues that are poor substrates for the reverse creatine kinase reaction have been instrumental in studying the importance of localized ATP regeneration. pnas.orgplos.org Future efforts could focus on creating photo-activatable or "caged" versions of pCr to allow for precise spatial and temporal control over its release within a cell. This would enable researchers to probe the immediate downstream effects of a sudden increase in local pCr concentration, providing invaluable data for understanding its role in dynamic cellular processes. The synthesis of these research tools is not intended for therapeutic use but rather to expand our fundamental knowledge of cellular bioenergetics.
Q & A
(Basic) What are the standard analytical methods for detecting and quantifying phosphocyclocreatine in complex biological matrices?
This compound detection typically employs reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . The method involves:
- Sample preparation : Dissolving samples in HPLC-grade water, centrifugation to remove particulates, and spiking with standards for calibration .
- Chromatographic separation : Using a CN column (e.g., Agilent Zorbax RRHD Eclipse Plus CN) with a gradient elution of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) at 0.6 mL/min flow rate .
- Quantification : Extracted ion chromatograms (EIC) at m/z 210.0483 for this compound, with limits of detection (LOD) and quantification (LOQ) determined via signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ) .
(Basic) How can researchers ensure specificity in this compound detection when analyzing samples with structurally similar compounds (e.g., creatine or creatinine)?
Specificity is achieved through:
- Chromatographic optimization : Testing CN vs. RPLC columns to resolve co-eluting peaks. For example, CN columns separate this compound from creatinine (ΔRT = 0.4 min) .
- Mass spectrometry confirmation : Monitoring exact m/z values (e.g., this compound at m/z 210.0483 vs. creatinine at m/z 114.0662) .
- Retention time (RT) matching : Comparing RT of unknowns to authenticated standards .
(Advanced) What experimental strategies resolve discrepancies between claimed this compound levels in dietary supplements and analytical findings?
Discrepancies arise due to mislabeling or degradation. To address this:
- Spiked recovery experiments : Add known quantities of this compound to supplement samples to validate method accuracy. For example, spiking 50 pg–50 ng into V1 and V2 supplements revealed LOQs of ~50 pg .
- Cross-validation with NMR : Confirm compound identity via ¹H and ³¹P NMR, especially for synthesized standards, to rule out impurities .
- Batch-to-batch analysis : Test multiple lots to assess consistency, as seen in studies where supplements contained <5 ppm this compound despite claims of 10% concentration .
(Advanced) How can researchers optimize this compound synthesis for high yield and purity?
Key considerations include:
- Literature protocols : Follow established synthetic routes (e.g., phosphorylation of cyclocreatine) and validate via NMR .
- Purity checks : Use HPLC-MS to confirm absence of byproducts (e.g., unreacted cyclocreatine) and quantify yields .
- Storage conditions : Store stock solutions at −80°C to prevent degradation .
(Basic) What quality control measures are essential for this compound stability studies in physiological buffers?
- Temperature and pH monitoring : Test stability across physiological pH (7.4) and temperatures (37°C) .
- Time-course analysis : Measure degradation kinetics using HPLC-MS at intervals (e.g., 0, 24, 48 hours) .
- Matrix effects : Assess interference from biological components (e.g., serum proteins) via spike-and-recovery experiments .
(Advanced) What statistical approaches are recommended for analyzing contradictory data on this compound’s bioenergetic efficacy?
- Multivariate analysis : Use ANOVA to compare treatment groups (e.g., this compound vs. creatine phosphate) in cellular ATP assays .
- Power calculations : Ensure sample sizes are sufficient to detect effect sizes (e.g., ≥80% power with α=0.05) .
- Meta-analysis : Aggregate data from independent studies to identify trends, addressing variability in experimental models .
(Basic) How should researchers formulate hypothesis-driven questions for studying this compound’s role in cellular energy metabolism?
Apply the PICOT framework :
- Population : Cell lines (e.g., cardiomyocytes).
- Intervention : this compound supplementation.
- Comparison : Untreated controls or creatine phosphate.
- Outcome : ATP production rates.
- Time : Acute (0–2 hrs) vs. chronic (48 hrs) exposure .
(Advanced) What methodologies address challenges in cross-species comparisons of this compound kinetics?
- Isotope tracing : Use ¹³C-labeled this compound to track metabolic flux in different models (e.g., murine vs. human cells) .
- Compartmental modeling : Develop kinetic models to account for species-specific enzyme activities (e.g., creatine kinase isoforms) .
- Tissue-specific analysis : Compare this compound levels in skeletal muscle vs. brain tissues using microdialysis .
(Basic) What are the limitations of current this compound detection methods, and how can they be mitigated?
- Low sensitivity in complex matrices : Improve via preconcentration techniques (e.g., solid-phase extraction) .
- Ion suppression in MS : Use internal standards (e.g., deuterated this compound) to normalize signals .
- Cost of CN columns : Validate alternative columns (e.g., HILIC) for comparable resolution .
(Advanced) How can interdisciplinary approaches enhance understanding of this compound’s therapeutic potential?
- Omics integration : Combine metabolomics (HPLC-MS) with transcriptomics to identify regulatory pathways .
- In silico modeling : Predict this compound-protein interactions using molecular docking (e.g., with creatine kinase) .
- Clinical correlations : Link preclinical findings to patient data (e.g., this compound levels in mitochondrial disease cohorts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
